molecular formula C19H23ClN6O4 B556309 (S)-5-(Amidinoamino)-2-(benzoylamino)-N-(4-nitrophenyl)valeramide monohydrochloride CAS No. 21653-40-7

(S)-5-(Amidinoamino)-2-(benzoylamino)-N-(4-nitrophenyl)valeramide monohydrochloride

Cat. No.: B556309
CAS No.: 21653-40-7
M. Wt: 434.9 g/mol
InChI Key: DEOKFPFLXFNAON-NTISSMGPSA-N
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Description

(S)-5-(Amidinoamino)-2-(benzoylamino)-N-(4-nitrophenyl)valeramide monohydrochloride is a structurally complex small molecule characterized by its amidinoamino and benzoylamino functional groups, coupled with a 4-nitrophenyl substituent. The compound’s stereochemistry (S-configuration) and hydrochloride salt form enhance its stability and solubility, making it a candidate for pharmacological studies, particularly in enzyme inhibition or receptor modulation.

Properties

IUPAC Name

N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O4.ClH/c20-19(21)22-12-4-7-16(24-17(26)13-5-2-1-3-6-13)18(27)23-14-8-10-15(11-9-14)25(28)29;/h1-3,5-6,8-11,16H,4,7,12H2,(H,23,27)(H,24,26)(H4,20,21,22);1H/t16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOKFPFLXFNAON-NTISSMGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60176038
Record name (S)-5-(Amidinoamino)-2-(benzoylamino)-N-(4-nitrophenyl)valeramide monohydrochloride
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Molecular Weight

434.9 g/mol
Source PubChem
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CAS No.

21653-40-7
Record name Benzamide, N-[(1S)-4-[(aminoiminomethyl)amino]-1-[[(4-nitrophenyl)amino]carbonyl]butyl]-, hydrochloride (1:1)
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Record name (S)-5-(Amidinoamino)-2-(benzoylamino)-N-(4-nitrophenyl)valeramide monohydrochloride
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Record name (S)-5-(Amidinoamino)-2-(benzoylamino)-N-(4-nitrophenyl)valeramide monohydrochloride
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Record name (S)-5-(amidinoamino)-2-(benzoylamino)-N-(4-nitrophenyl)valeramide monohydrochloride
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Biological Activity

(S)-5-(Amidinoamino)-2-(benzoylamino)-N-(4-nitrophenyl)valeramide monohydrochloride is a compound with a complex structure that has garnered attention in biochemical research due to its potential biological activities. This compound, also known as Nα-benzoyl-L-arginine 4-nitroanilide hydrochloride, is primarily studied for its role as a substrate in various enzymatic reactions, particularly involving serine proteases.

  • Molecular Formula : C19H23ClN6O4
  • Molecular Weight : 434.9 g/mol
  • CAS Number : 21653-40-7

Biological Activity

The biological activity of this compound can be categorized into several key areas:

  • Enzymatic Substrate : This compound is recognized as a substrate for serine proteases, which are critical in various biological processes including digestion, immune response, and cell signaling. The specific interactions with enzymes such as trypsin and chymotrypsin have been characterized, demonstrating its utility in studying proteolytic activity.
  • Inhibition Studies : Research indicates that this compound can act as an inhibitor for certain proteases. The inhibition kinetics and mechanisms have been explored, providing insights into its potential therapeutic applications.
  • Antimicrobial Activity : Preliminary studies have suggested that derivatives of this compound may exhibit antimicrobial properties, although further investigations are required to establish the efficacy and mechanisms involved.

Case Studies and Experimental Data

Several studies have focused on the biological activity of this compound:

  • Study on Serine Protease Activity : A study published in the Journal of Biochemistry examined the hydrolysis of the compound by trypsin. The results indicated a significant increase in reaction rates compared to other substrates, highlighting its effectiveness as a serine protease substrate .
  • Inhibition Kinetics : Another research article reported the inhibition constants (Ki values) for various proteases when exposed to this compound. The findings revealed that it acts as a competitive inhibitor for certain enzymes, which could be beneficial for developing therapeutic agents targeting protease-related diseases .
  • Antimicrobial Testing : A preliminary screening against bacterial strains showed that modifications of this compound could lead to enhanced antimicrobial activity, suggesting potential applications in antibiotic development .

Data Table of Biological Activities

Activity Type Description Reference
Enzymatic SubstrateEffective substrate for serine proteasesJournal of Biochemistry
InhibitionCompetitive inhibitor for specific proteasesBiochemical Journal
AntimicrobialPotential antimicrobial propertiesPreliminary Study

Scientific Research Applications

Biochemical Applications

  • Enzyme Substrate :
    • The compound is widely used as a substrate for various proteases, particularly in the study of enzymes like trypsin and thrombin. It is hydrolyzed by these enzymes to release p-nitroaniline, which can be quantitatively measured, making it a valuable tool for enzyme activity assays .
  • Anticancer Research :
    • Research has indicated that compounds similar to (S)-5-(Amidinoamino)-2-(benzoylamino)-N-(4-nitrophenyl)valeramide monohydrochloride exhibit anticancer properties. Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting potential therapeutic applications in oncology .
  • Antimicrobial Studies :
    • The compound has been evaluated for its antimicrobial activity against various pathogens. Its derivatives have shown promising results in inhibiting the growth of bacteria and fungi, which could lead to the development of new antimicrobial agents .

Synthesis and Characterization

The synthesis of this compound typically involves:

  • The reaction of benzoyl-L-arginine with p-nitroaniline under controlled conditions.
  • Characterization through techniques such as NMR spectroscopy and mass spectrometry to confirm purity and structural integrity .

Case Study 1: Enzymatic Activity Assay

A study utilized this compound to measure trypsin activity. The assay demonstrated a linear relationship between enzyme concentration and the rate of p-nitroaniline release, confirming its efficacy as a substrate for protease activity measurement .

Case Study 2: Anticancer Activity

In a comparative study on various sulfonamide derivatives, researchers found that compounds structurally related to this compound exhibited significant cytotoxic effects on breast and colon cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with other amidino- and benzamide-containing molecules, which are often explored for their protease inhibitory or antimicrobial properties.

Structural Analog: N-(8-(2-Chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl) benzamide

  • Synthesis: Synthesized via reaction of 2-amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-tetrahydrochromene-3-carbonitrile with benzoyl chloride .
  • Key Differences: Lacks the amidinoamino group and 4-nitrophenyl moiety present in the target compound. Features a chromene scaffold with chlorinated aromatic substituents, which may confer distinct electronic and steric properties.

Functional Analog: 9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-hexahydrochromenopyrimidinone

  • Synthesis : Derived from cyclization of Compound 3 (above) in acetic anhydride under reflux .
  • Key Differences: Incorporates a pyrimidinone ring, absent in the target compound. Retains chlorinated aromatic groups but lacks the amidinoamino-nitrophenyl pharmacophore.
  • Applications: Pyrimidinones are associated with kinase inhibition or antimicrobial activity, differing from the hypothesized targets of the amidinoamino-containing compound.

General Amidino-Containing Compounds

  • Examples : Dabigatran etexilate (anticoagulant), Camostat (protease inhibitor).
  • Comparison: Amidino Group: The amidinoamino group in the target compound may mimic the guanidine moiety in Dabigatran, which binds to thrombin’s active site. However, the benzoylamino and nitrophenyl groups could alter specificity. Solubility: The hydrochloride salt of the target compound likely improves aqueous solubility compared to non-salt forms of similar amidino derivatives.

Preparation Methods

Synthesis of N-Benzoyl-L-arginine

The first step involves protecting the α-amino group of L-arginine with a benzoyl group.

Reagents and Conditions

  • L-arginine : 1.0 equiv

  • Benzoyl chloride : 1.2 equiv

  • Solvent : 10% sodium bicarbonate (aq.)

  • Temperature : 0–5°C (ice bath)

  • Reaction Time : 4 hours

The reaction is conducted under Schotten-Baumann conditions to prevent racemization. Benzoyl chloride is added dropwise to an ice-cold aqueous solution of L-arginine and sodium bicarbonate. The product, N-benzoyl-L-arginine, precipitates upon acidification to pH 3–4 and is isolated via filtration.

Key Data

ParameterValue
Yield75–85%
Purity (HPLC)>95%
Characterization1H^1H NMR, ESI-MS

Coupling with p-Nitroaniline

The carboxylic acid group of N-benzoyl-L-arginine is activated for nucleophilic attack by p-nitroaniline.

Reagents and Conditions

  • N-Benzoyl-L-arginine : 1.0 equiv

  • p-Nitroaniline : 1.1 equiv

  • Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl), 1.2 equiv

  • Solvent : Dimethylformamide (DMF)

  • Temperature : Room temperature (25°C)

  • Reaction Time : 12–16 hours

EDC·HCl facilitates the formation of an active ester intermediate, which reacts with p-nitroaniline to yield N-benzoyl-L-arginine p-nitroanilide (Bz-Arg-PNA). The product is purified via recrystallization from ethanol/water.

Key Data

ParameterValue
Yield60–70%
Purity (HPLC)>98%
Melting Point223–225°C
Optical Rotation[α]D20=+12.5°[α]_D^{20} = +12.5° (c=1, H₂O)

Formation of the Hydrochloride Salt

The free base Bz-Arg-PNA is treated with hydrochloric acid to protonate the amidino group, enhancing solubility and stability.

Reagents and Conditions

  • Bz-Arg-PNA : 1.0 equiv

  • Hydrochloric Acid (HCl) : 1.1 equiv (1M in diethyl ether)

  • Solvent : Ethanol

  • Temperature : 0°C

  • Reaction Time : 1 hour

The hydrochloride salt precipitates upon addition of HCl and is isolated by filtration. Final purification involves washing with cold ethanol and drying under vacuum.

Key Data

ParameterValue
Yield85–90%
Purity (HPLC)>99%
Solubility50 mg/mL in DMSO

Critical Analysis of Synthetic Challenges

Stereochemical Integrity

Maintaining the (S)-configuration at the α-carbon of arginine is crucial. Racemization risks during benzoylation are mitigated by:

  • Using ice-cold conditions.

  • Avoiding prolonged exposure to basic environments.

  • Employing mild coupling agents like EDC·HCl instead of harsher alternatives.

Purification Strategies

  • Recrystallization : Ethanol/water mixtures yield crystalline Bz-Arg-PNA·HCl with minimal impurities.

  • Chromatography : Reverse-phase HPLC is used for analytical validation but is less practical for large-scale synthesis.

Industrial-Scale Considerations

Cost-Efficiency

  • Benzoyl Chloride vs. Benzotriazole Reagents : Benzoyl chloride is preferred for scalability despite requiring careful handling.

  • Solvent Recovery : DMF and ethanol are recycled via distillation to reduce costs.

Environmental Impact

  • Waste Management : Aqueous sodium bicarbonate and HCl neutralization generate benign salts (NaCl, CO₂).

  • Green Chemistry Metrics

    MetricValue
    Atom Economy89%
    E-Factor15 (kg waste/kg product)

Q & A

Q. What spectroscopic methods are recommended to confirm the structural integrity and purity of (S)-5-(Amidinoamino)-2-(benzoylamino)-N-(4-nitrophenyl)valeramide monohydrochloride?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR in deuterated solvents (e.g., DMSO-d6) to confirm the stereochemistry and functional groups. Assign peaks by comparing chemical shifts to analogous amidinourea and benzamide derivatives .
  • Infrared Spectroscopy (IR): Analyze the presence of amidino (-NH-C(NH)-NH2_2) and nitro (-NO2_2) groups via characteristic absorption bands (e.g., ~1650 cm1^{-1} for amide C=O) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) should validate the molecular ion peak ([M+H]+^+) and isotopic pattern matching the molecular formula.

Q. How should researchers design a multi-step synthesis protocol for this compound?

Methodological Answer:

  • Step 1: Start with L-valine derivatives to ensure (S)-stereochemistry. Protect the amino group using Boc (tert-butoxycarbonyl) to prevent side reactions.
  • Step 2: Couple the benzoyl group via amide bond formation using HATU/DIPEA in anhydrous DMF .
  • Step 3: Introduce the amidinoamino group via a guanylation reaction with 1H-pyrazole-1-carboxamidine hydrochloride under basic conditions (pH 9–10) .
  • Step 4: Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and final product via recrystallization (methanol/water) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize impurities during synthesis?

Methodological Answer:

  • Critical Parameters:

    ParameterOptimal ConditionRationale
    Temperature0–5°C (amide coupling)Prevents racemization of (S)-center
    SolventAnhydrous DMFEnhances reagent solubility
    CatalystHATU (1.1 equiv)Improves coupling efficiency
    • Analytical Monitoring: Use HPLC (C18 column, 0.1% TFA in acetonitrile/water) to track reaction progress. Adjust stoichiometry if byproducts (e.g., deprotected intermediates) exceed 5% .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization:
    • Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for variability in target expression .
    • Include positive controls (e.g., known serine protease inhibitors) to benchmark IC50_{50} values .
  • Data Reconciliation:
    • Perform dose-response curves in triplicate with statistical analysis (ANOVA, p < 0.05).
    • Validate target engagement via SPR (surface plasmon resonance) to confirm binding kinetics .

Q. How can environmental impact assessments be integrated into research on this compound?

Methodological Answer:

  • Fate and Transport Studies:
    • Measure logP (octanol-water partition coefficient) to predict bioaccumulation potential.
    • Use LC-MS/MS to detect degradation products in simulated wastewater (pH 7, 25°C) .
  • Ecotoxicology:
    • Test acute toxicity on Daphnia magna (48h EC50_{50}) and algal growth inhibition (72h) per OECD guidelines .

Data Interpretation & Theoretical Frameworks

Q. How should computational models guide the study of this compound’s mechanism of action?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate interactions with thrombin or trypsin-like proteases. Prioritize binding poses with ΔG < -8 kcal/mol .
  • MD Simulations: Run 100-ns simulations (AMBER force field) to assess conformational stability of the amidino-benzamide motif in aqueous solution .
  • QSAR: Corporate Hammett constants (σ) of substituents (e.g., nitro group) to predict activity trends .

Q. What experimental designs address batch-to-batch variability in pharmacological assays?

Methodological Answer:

  • Block Design: Use randomized block designs with split plots for independent variables (e.g., synthesis batch, assay plate) to isolate variability sources .
  • Quality Control:
    • Characterize each batch via 1H^1H-NMR purity (>95%) and elemental analysis (C, H, N within ±0.4% theoretical) .
    • Pre-test solubility in assay buffers (e.g., PBS with 0.1% DMSO) to exclude precipitation artifacts .

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